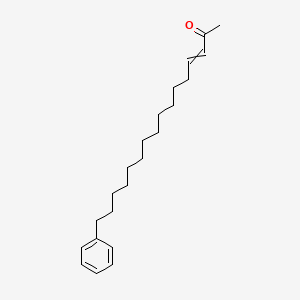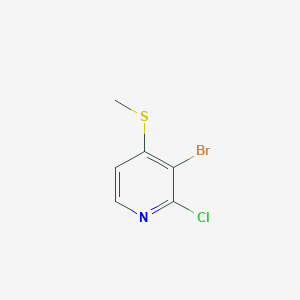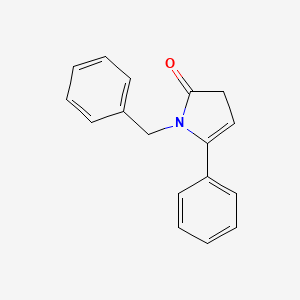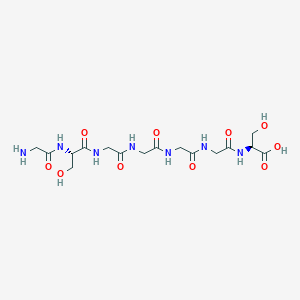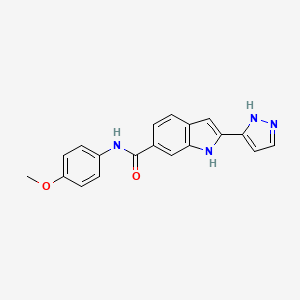
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused to an indole core, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the pyrazole ring with the indole core through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyrazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The pyrazole ring may enhance binding affinity or selectivity towards specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxamides: Known for their anti-inflammatory and anticancer properties.
Pyrazole derivatives: Widely studied for their anti-inflammatory, analgesic, and antipyretic activities.
Uniqueness
The unique combination of an indole core with a pyrazole ring in 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(4-methoxyphenyl)-2H-indole-6-carboxamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
827317-10-2 |
|---|---|
Fórmula molecular |
C19H16N4O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-25-15-6-4-14(5-7-15)21-19(24)13-3-2-12-10-18(22-17(12)11-13)16-8-9-20-23-16/h2-11,22H,1H3,(H,20,23)(H,21,24) |
Clave InChI |
QQVXETJNXXFJAX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)
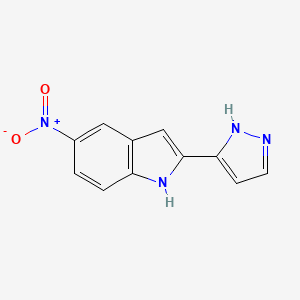
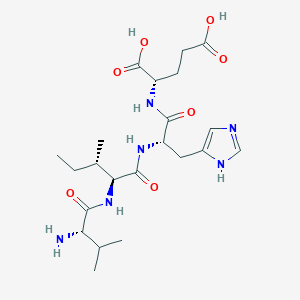
![5-[(3R)-dithiolan-3-yl]pentanoic acid;pyridine-3-carboxylic acid](/img/structure/B14216491.png)
![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
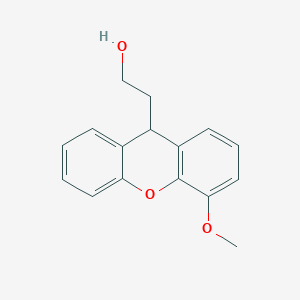
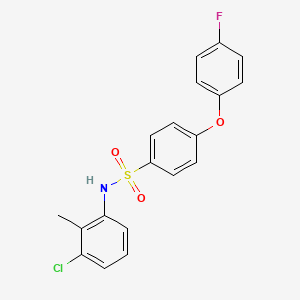
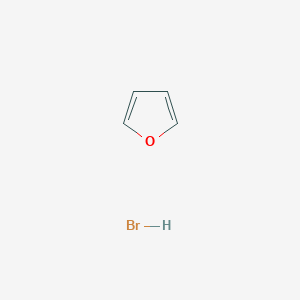
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)
